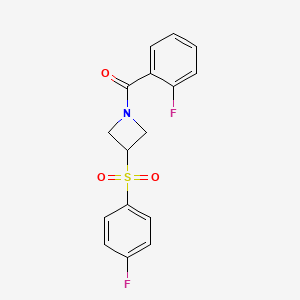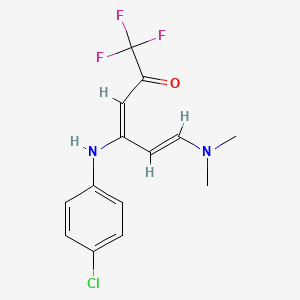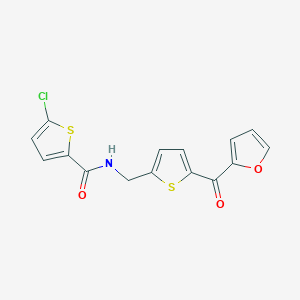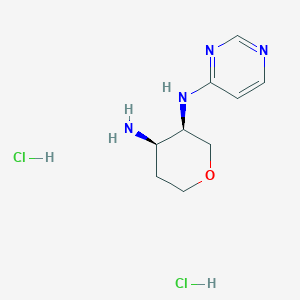
3-Methylenecyclobutanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylenecyclobutanecarbaldehyde is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.129. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
Recent studies have focused on the synthesis and biological evaluation of various compounds related to 3-Methylenecyclobutanecarbaldehyde. For instance, the synthesis of heterocyclic carbaldehydes, including 3-methylheteroarene-2-carbaldehydes, has been developed for creating highly selective functionalized products in good to excellent yields, some of which have shown promise in synthesizing useful synthetic intermediates (Reddy, Shaikh, & Bhat, 2020). Additionally, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been explored, illustrating the biological evaluation and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Organic Synthesis and Catalysis
In the field of organic synthesis and catalysis, this compound and related compounds have been employed in various reactions. For example, methylenecyclopropanes (MCPs), which are structurally similar to this compound, have been utilized as building blocks in organic synthesis. These MCPs can undergo a variety of ring-opening reactions, providing a thermodynamic driving force for reactions (Shi, Lu, Wei, & Shao, 2012).
Antimicrobial and Antitumor Applications
There has also been interest in the potential antimicrobial and antitumor applications of compounds derived from this compound. For example, Schiff's bases of 4-Chloro-3-coumarin aldehyde have been synthesized and evaluated as antimicrobial agents, showing promising activity against various bacterial and fungal strains (Bairagi, Bhosale, & Deodhar, 2009). Similarly, β-carboline-based N-heterocyclic carbenes derived from related aldehydes have been investigated for their antiproliferative activity against human cancer cell lines (Dighe, Khan, Soni, Jain, Shukla, Yadav, Sen, Meeran, & Batra, 2015).
DNA Repair Mechanisms
Research has also been conducted on the role of aldehydes in DNA repair mechanisms. The Escherichia coli AlkB protein, for example, has been shown to repair DNA alkylation damage, with a focus on methylated bases in DNA (Trewick, Henshaw, Hausinger, Lindahl, & Sedgwick, 2002).
Green Chemistry and Sustainable Approaches
Lastly, sustainable approaches in the synthesis of compounds related to this compound are being explored. For instance, a green and stereospecific Ca(OH)2-catalyzed direct aldol condensation has been developed for the synthesis of 2-Methylenecyclobutanones, which are structurally related and could serve as useful building blocks in synthesis (Yu et al., 2014).
将来の方向性
特性
IUPAC Name |
3-methylidenecyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-2-6(3-5)4-7/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBDNJRJULIRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)


![2-Amino-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2493920.png)
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)
![N'-(3-phenylpropyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2493927.png)




![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)
